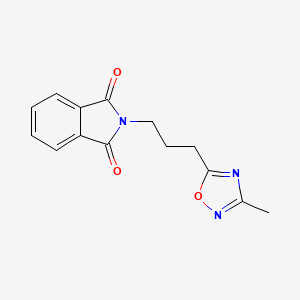
2-(3-(3-メチル-1,2,4-オキサジアゾール-5-イル)プロピル)イソインドリン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a 1,2,4-oxadiazole ring. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
科学的研究の応用
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biological phenomena.
Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals targeting various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of polymers, dyes, and other materials.
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, disrupting the normal functioning of the pathogen .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-infective activities , suggesting that they may exert their effects by inhibiting the growth of pathogens.
生化学分析
Biochemical Properties
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxadiazole ring is known to interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, this compound may interact with proteins involved in signal transduction pathways, potentially modulating their activity and downstream effects.
Cellular Effects
The effects of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic flux . These alterations can impact cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, the oxadiazole ring can form hydrogen bonds with active site residues of target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione vary with different dosages. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence overall metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin may aid in its systemic distribution and localization within tissues.
Subcellular Localization
The subcellular localization of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction of an appropriate isoindoline-1,3-dione derivative with a 1,2,4-oxadiazole precursor. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
類似化合物との比較
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
3-Methyl-1,2,4-oxadiazole derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,2,4-oxadiazole rings. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these rings.
特性
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-15-12(20-16-9)7-4-8-17-13(18)10-5-2-3-6-11(10)14(17)19/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPZVDFVJAMCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
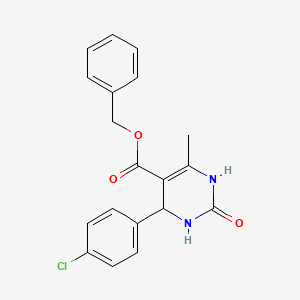
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2426346.png)
![4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2426347.png)
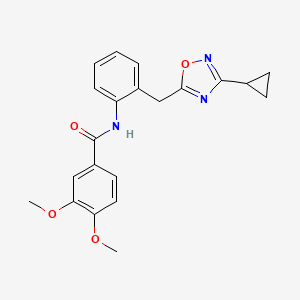
![2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid](/img/structure/B2426349.png)
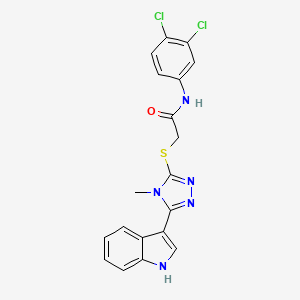
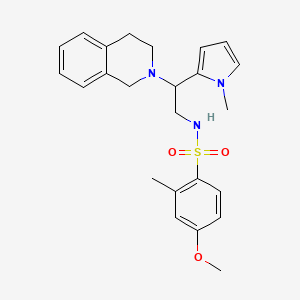
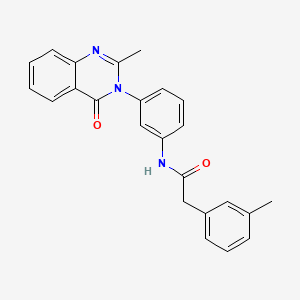
![1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426355.png)
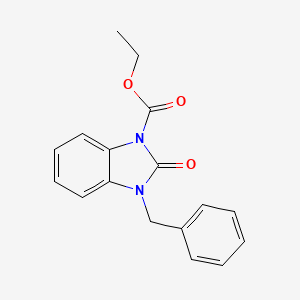
![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![1-[(2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B2426358.png)
![[5-[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2426359.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)
